![molecular formula C8H3FN2S B13698158 3-Fluoro-5-cyanophenyl Isothiocyanate](/img/structure/B13698158.png)
3-Fluoro-5-cyanophenyl Isothiocyanate
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Overview
Description
3-Fluoro-5-cyanophenyl Isothiocyanate is an organic compound with the molecular formula C8H3FN2S It is a derivative of phenyl isothiocyanate, where the phenyl ring is substituted with a fluorine atom at the 3-position and a cyano group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Fluoro-5-cyanophenyl Isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 3-fluoro-5-cyanophenylamine with thiophosgene. This reaction typically requires an inert atmosphere, such as nitrogen, and is carried out in a solvent like dichloromethane at low temperatures to prevent decomposition of the reactants .
Another method involves the use of phenyl chlorothionoformate with 3-fluoro-5-cyanophenylamine. This reaction is also conducted under an inert atmosphere and requires the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to ensure consistent reaction conditions and high yields. The use of safer and more environmentally friendly reagents, such as carbon disulfide and di-tert-butyl dicarbonate, can also be explored to minimize the production of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-cyanophenyl Isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles, such as amines, to form thiourea derivatives.
Cycloaddition: It can participate in cycloaddition reactions with dienes to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines.
Cycloaddition: Reagents such as dienes and catalysts like Lewis acids are used.
Major Products
Thiourea Derivatives: Formed from nucleophilic substitution reactions with amines.
Heterocyclic Compounds: Resulting from cycloaddition reactions with dienes.
Scientific Research Applications
4-Fluoro-3-cyanophenyl isothiocyanate, a compound with the molecular formula C8H3FN2S and a molecular weight of approximately 160.20 g/mol, is an isothiocyanate characterized by the presence of the isothiocyanate functional group (-N=C=S). It is used in organic and medicinal chemistry due to its diverse biological activities and applications in synthetic organic chemistry.
Synthesis
4-Fluoro-3-cyanophenyl isothiocyanate can be synthesized using the reaction of an aromatic amine with thiophosgene or similar reagents. The reaction mechanism involves a nucleophilic attack by the amine on thiophosgene, which leads to an intermediate that rearranges to form the desired isothiocyanate.
Reactivity
The reactivity of 4-fluoro-3-cyanophenyl isothiocyanate stems from the electrophilic nature of the carbon atom in the isothiocyanate group, making it susceptible to nucleophilic attacks. It can interact with cellular nucleophiles such as glutathione or cysteine residues in proteins, which can lead to modifications in protein function, influencing drug design and development.
Applications in Scientific Research
4-Fluoro-3-cyanophenyl isothiocyanate has several applications in scientific research:
- Pharmaceutical Development It is used as a building block for synthesizing various bioactive compounds.
- Bioconjugation Chemistry It is employed in labeling proteins for various research applications.
Other isothiocyanates have shown therapeutic potential in castration-resistant prostate cancer (CRPC) . Isothiocyanates (ITCs), such as phenethyl isothiocyanate (PEITC) and sulforaphane (SFN), are bioactive metabolites of naturally occurring glucosinolates existing in cruciferous vegetables, and dietary intake of ITCs decreases the incidence of prostate cancer .
Mechanism of Action
The mechanism of action of 3-Fluoro-5-cyanophenyl Isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of enzyme activity or the modification of protein function . The compound may also induce oxidative stress and apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Phenyl Isothiocyanate: Lacks the fluorine and cyano substituents, making it less reactive in certain chemical reactions.
4-Fluorophenyl Isothiocyanate: Similar structure but lacks the cyano group, affecting its reactivity and applications.
3-Cyanophenyl Isothiocyanate: Lacks the fluorine substituent, which can influence its chemical properties and biological activity.
Uniqueness
3-Fluoro-5-cyanophenyl Isothiocyanate is unique due to the presence of both fluorine and cyano substituents on the phenyl ring. These substituents enhance the compound’s reactivity and provide additional sites for chemical modification, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Biological Activity
3-Fluoro-5-cyanophenyl isothiocyanate (FCITC) is a compound that has garnered attention in the field of medicinal chemistry and biological research due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical formula:
- Molecular Formula : C₈H₃FN₂S
- Molecular Weight : 182.18 g/mol
The presence of the fluorine atom and the cyanophenyl group contributes to its unique reactivity and biological properties.
Mechanisms of Biological Activity
The biological activity of FCITC can be attributed to several mechanisms:
- Antimicrobial Activity : Isothiocyanates, including FCITC, have demonstrated significant antimicrobial properties. They exert their effects by disrupting microbial cell membranes and inhibiting essential cellular processes.
- Anticancer Properties : Research indicates that FCITC may induce apoptosis in cancer cells. For instance, studies have shown that derivatives of isothiocyanates can reduce the viability of various cancer cell lines, including colon cancer (SW480, SW620) and prostate cancer (PC3), with IC₅₀ values ranging from 1.5 to 10 µM .
- Anti-inflammatory Effects : FCITC has been linked to anti-inflammatory activities through the inhibition of pro-inflammatory cytokines and pathways, potentially making it useful in treating conditions characterized by chronic inflammation .
Biological Activity Data
The following table summarizes key findings related to the biological activity of FCITC and its derivatives:
Activity Type | Cell Line/Organism | IC₅₀ (µM) | Mechanism of Action |
---|---|---|---|
Antimicrobial | Various fungi | Varies | Disruption of cell membranes |
Anticancer | SW480 (Colon Cancer) | 1.5 - 10 | Induction of apoptosis |
Anticancer | PC3 (Prostate Cancer) | 5.8 - 7.6 | Inhibition of cell proliferation |
Anti-inflammatory | Macrophages | 12.3 - 36.9 | Inhibition of ROS production |
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of FCITC on human colon cancer cells (SW480 and SW620). The results indicated a reduction in cell viability by up to 93% at certain concentrations, with a notable induction of apoptosis observed through flow cytometry analysis .
- Anti-inflammatory Effects : In a separate investigation, FCITC was tested for its ability to inhibit inflammatory responses in macrophage cell lines. The compound significantly reduced levels of interleukin-6, a pro-inflammatory cytokine, suggesting potential therapeutic applications in inflammatory diseases .
- Antifungal Properties : A review on the effects of isothiocyanates highlighted FCITC's potential in controlling fungal pathogens affecting crops, showcasing its application in agricultural settings as a biofungicide .
Properties
Molecular Formula |
C8H3FN2S |
---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
3-fluoro-5-isothiocyanatobenzonitrile |
InChI |
InChI=1S/C8H3FN2S/c9-7-1-6(4-10)2-8(3-7)11-5-12/h1-3H |
InChI Key |
ZKSOODMWXTXMCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1N=C=S)F)C#N |
Origin of Product |
United States |
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